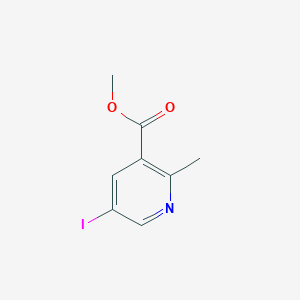
Methyl 5-iodo-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H8INO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-iodo-2-methylnicotinate can be synthesized through several methods. One common approach involves the iodination of 2-methylnicotinic acid, followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The resulting 5-iodo-2-methylnicotinic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-iodo-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 5-iodo-2-methylnicotinic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted nicotinates.
Oxidation: Oxidized derivatives of the nicotinate.
Reduction: Reduced forms of the nicotinate.
Hydrolysis: 5-iodo-2-methylnicotinic acid.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 5-iodo-2-methylnicotinate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The presence of the iodine atom and the ester group can influence its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
5-Iodo-2-methylnicotinic acid: The non-esterified form of methyl 5-iodo-2-methylnicotinate.
2-Methylnicotinic acid: The parent compound without the iodine substitution.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the ester group, which confer distinct chemical and biological properties. The iodine atom can participate in unique substitution reactions, while the ester group can be hydrolyzed to release the active acid form .
This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application
Propiedades
Fórmula molecular |
C8H8INO2 |
|---|---|
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
methyl 5-iodo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 |
Clave InChI |
QUDKBPWPUCZGJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


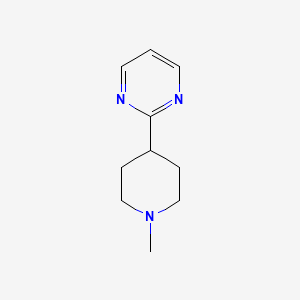
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
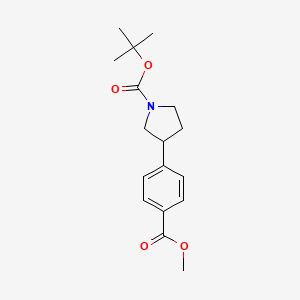
![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)
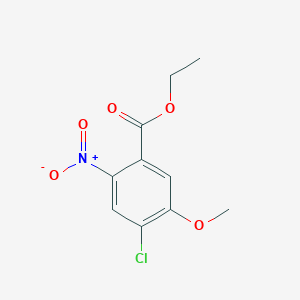
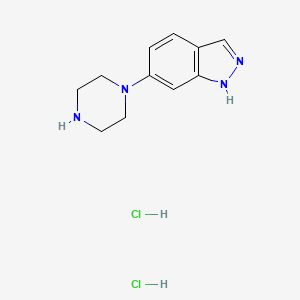



![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)


